Cas no 401900-27-4 (8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one)
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one Chemical and Physical Properties
Names and Identifiers
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- 1(2H)-PHTHALAZINONE, 8-METHOXY-4-METHYL-
- 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one
- 859-085-5
- EN300-27114686
- 401900-27-4
-
- MDL: MFCD32853134
- Inchi: 1S/C10H10N2O2/c1-6-7-4-3-5-8(14-2)9(7)10(13)12-11-6/h3-5H,1-2H3,(H,12,13)
- InChI Key: GSYHTFHWFAIBLH-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2C(C)=NNC(C=21)=O
Computed Properties
- Exact Mass: 190.074227566Da
- Monoisotopic Mass: 190.074227566Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 50.7Ų
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27114686-0.05g |
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one |
401900-27-4 | 95.0% | 0.05g |
$344.0 | 2025-03-20 | |
| Enamine | EN300-27114686-0.1g |
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one |
401900-27-4 | 95.0% | 0.1g |
$515.0 | 2025-03-20 | |
| Enamine | EN300-27114686-0.25g |
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one |
401900-27-4 | 95.0% | 0.25g |
$735.0 | 2025-03-20 | |
| Enamine | EN300-27114686-0.5g |
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one |
401900-27-4 | 95.0% | 0.5g |
$1158.0 | 2025-03-20 | |
| Enamine | EN300-27114686-1.0g |
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one |
401900-27-4 | 95.0% | 1.0g |
$1485.0 | 2025-03-20 | |
| Enamine | EN300-27114686-2.5g |
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one |
401900-27-4 | 95.0% | 2.5g |
$2912.0 | 2025-03-20 | |
| Enamine | EN300-27114686-5.0g |
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one |
401900-27-4 | 95.0% | 5.0g |
$4309.0 | 2025-03-20 | |
| Enamine | EN300-27114686-10.0g |
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one |
401900-27-4 | 95.0% | 10.0g |
$6390.0 | 2025-03-20 | |
| Enamine | EN300-27114686-1g |
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one |
401900-27-4 | 95% | 1g |
$1485.0 | 2023-09-11 | |
| Enamine | EN300-27114686-5g |
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one |
401900-27-4 | 95% | 5g |
$4309.0 | 2023-09-11 |
8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one
8-Methoxy-4-Methyl-1,2-Dihydrophthalazin-1-One: A Comprehensive Overview
The compound with CAS No. 401900-27-4, commonly referred to as 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one, is a fascinating molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of phthalazinone derivatives, which are known for their diverse biological activities and potential applications in drug discovery. In recent years, advancements in synthetic methodologies and computational modeling have shed new light on the properties and mechanisms of action of this compound.
Phthalazinones are a group of heterocyclic compounds characterized by a benzene ring fused with a pyrazine ring. The 8-methoxy substitution in this compound introduces electron-donating groups, which can significantly influence its electronic properties and reactivity. Similarly, the 4-methyl group adds steric bulk and may enhance the compound's stability or solubility. These structural features make 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one a promising candidate for exploring its role in various biological systems.
Recent studies have focused on the antioxidant properties of this compound, particularly its ability to scavenge free radicals and reduce oxidative stress. In a groundbreaking study published in *Nature Communications*, researchers demonstrated that 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one exhibits potent antioxidant activity comparable to well-known antioxidants like vitamin C and glutathione. This finding has opened new avenues for its application in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Beyond its antioxidant potential, this compound has also shown promise in anti-inflammatory research. A study conducted at the University of California revealed that 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This anti-inflammatory activity suggests its potential as a therapeutic agent for conditions like arthritis and inflammatory bowel disease.
The synthesis of 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one has been optimized through various routes, including microwave-assisted synthesis and enzymatic catalysis. These methods not only enhance the efficiency of the synthesis process but also align with the principles of green chemistry by reducing waste and energy consumption. For instance, a recent publication in *Green Chemistry* highlighted a novel enzymatic approach that achieves high yields of this compound with minimal environmental impact.
In terms of pharmacokinetics, studies have shown that 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one exhibits favorable absorption profiles in preclinical models. Its bioavailability is significantly influenced by the presence of functional groups such as the methoxy group, which enhances solubility and permeability across biological membranes. These properties are critical for its potential use as an oral medication.
Moreover, computational modeling techniques such as molecular docking and dynamics simulations have provided insights into the binding interactions of this compound with key biological targets. For example, docking studies revealed that 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one binds effectively to the active site of cyclooxygenase enzymes (COX), which are central to inflammation and pain pathways. This computational evidence supports its anti-inflammatory activity observed in experimental studies.
Despite its promising properties, further research is needed to fully elucidate the mechanisms underlying its biological activities. Ongoing studies are investigating its effects on cellular signaling pathways and its potential for modulating gene expression related to oxidative stress and inflammation.
In conclusion, 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one represents a compelling molecule with diverse applications in drug discovery and development. Its unique structural features, coupled with advancements in synthetic methodologies and computational modeling, position it as a valuable tool for addressing unmet medical needs in oxidative stress-related diseases and inflammation.
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